molecular formula C22H26N2O4S B2508706 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 941983-05-7

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2508706
CAS No.: 941983-05-7
M. Wt: 414.52
InChI Key: KAPYJGUHIJYHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to fibrin formation and blood clotting . The compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high selectivity for FXa over other human coagulation proteases .

Mode of Action

The compound acts as a direct inhibitor of activated Factor X (FXa) . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s . The compound binds in the active site of FXa, acting as a competitive inhibitor . This prevents FXa from catalyzing the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, as thrombin is a potent platelet activator . Therefore, the compound’s action affects both the coagulation pathway and platelet activation, contributing to its antithrombotic effects .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The compound’s inhibition of FXa and subsequent reduction in thrombin generation result in antithrombotic effects . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . The compound improves antithrombotic activity without excessive increases in bleeding times when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Action Environment

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-28-21-15-18(10-12-20(21)24-13-5-4-8-22(24)25)23-29(26,27)19-11-9-16-6-2-3-7-17(16)14-19/h9-12,14-15,23H,2-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPYJGUHIJYHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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